4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid
Overview
Description
4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid is a synthetic organic compound characterized by the presence of a fluorine atom, a methyl group, and an enamido group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid typically involves multi-step organic reactions. One common approach is the fluorination of a suitable precursor, followed by the introduction of the methyl and enamido groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enamido group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and enamido group play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical processes, making the compound a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-4-methyl-2-(pent-4-enamido)butanoic acid
- 4-Fluoro-4-methyl-2-(pent-4-enamido)hexanoic acid
- 4-Fluoro-4-methyl-2-(pent-4-enamido)propanoic acid
Uniqueness
4-Fluoro-4-methyl-2-(pent-4-enamido)pentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted research applications and the development of novel materials.
Properties
IUPAC Name |
4-fluoro-4-methyl-2-(pent-4-enoylamino)pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO3/c1-4-5-6-9(14)13-8(10(15)16)7-11(2,3)12/h4,8H,1,5-7H2,2-3H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIWQFPRFJLFKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)O)NC(=O)CCC=C)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848949-88-2 | |
Record name | 848949-88-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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